

1-Amino-1-cyclopropanecarbonitrile hydrochloride solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Amino-1-cyclopropanecarbonitrile hydrochloride

Cat. No.: B1284011

[Get Quote](#)

Technical Support Center: 1-Amino-1-cyclopropanecarbonitrile Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of **1-Amino-1-cyclopropanecarbonitrile hydrochloride** in various solvents. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

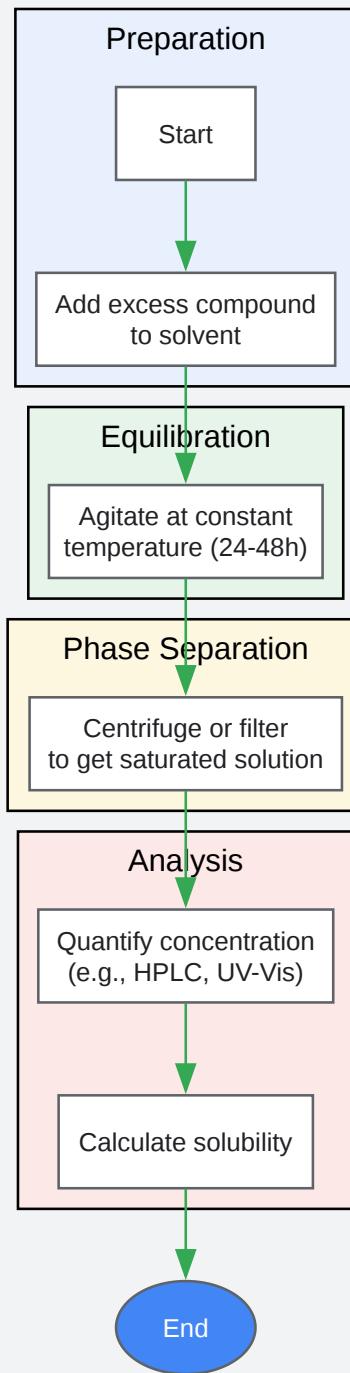
Solubility Data

While specific quantitative solubility data for **1-Amino-1-cyclopropanecarbonitrile hydrochloride** is not readily available in published literature, its qualitative solubility in water has been noted. For other common laboratory solvents, experimental determination is recommended.

Qualitative Solubility Summary

Solvent	Solubility	Notes
Water	Soluble[1]	As a hydrochloride salt, it is expected to be soluble in aqueous solutions. The solubility of bases, like the parent amine, generally increases with decreasing pH. [2]
Dimethyl Sulfoxide (DMSO)	Data not available	DMSO is a powerful solvent for a wide range of organic compounds and many inorganic salts.[3][4]
Ethanol	Data not available	-
Methanol	Data not available	-

Experimental Protocols


Protocol for Determining Thermodynamic (Equilibrium) Solubility

This protocol outlines the widely accepted "shake-flask" method to determine the equilibrium solubility of a compound.[5]

- Preparation of Supersaturated Solution:
 - Add an excess amount of **1-Amino-1-cyclopropanecarbonitrile hydrochloride** to a known volume of the desired solvent (e.g., water, DMSO, ethanol, methanol) in a sealed container. The presence of undissolved solid is crucial.
- Equilibration:
 - Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker bath or a magnetic stirrer.
- Phase Separation:

- After equilibration, allow the suspension to settle.
- Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a suitable filter (e.g., a 0.22 µm syringe filter) that does not interact with the compound.
- Quantification:
 - Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.
 - Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer.
 - Prepare a calibration curve with known concentrations of the compound to accurately quantify the solubility.
- Calculation:
 - Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in desired units (e.g., mg/mL, µg/mL, or mol/L).

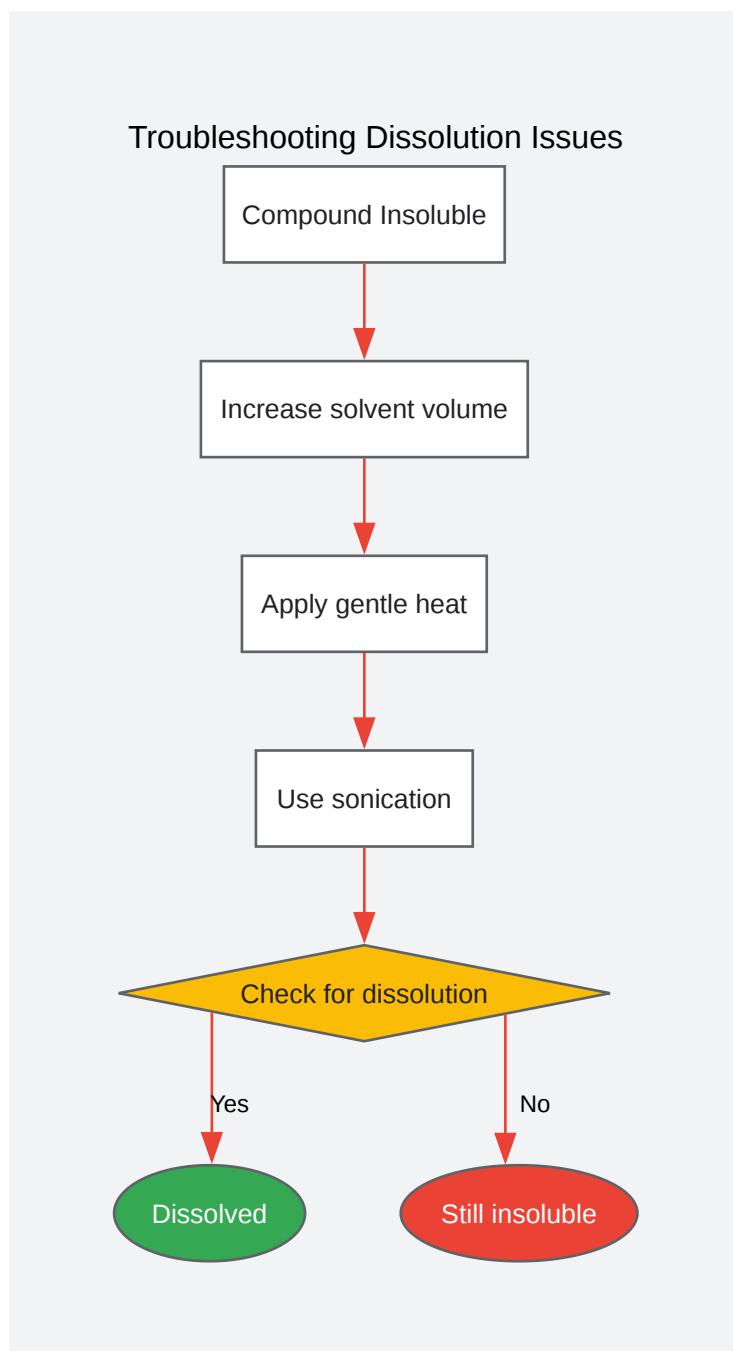
Workflow for Determining Thermodynamic Solubility

[Click to download full resolution via product page](#)*Workflow for determining thermodynamic solubility.*

Troubleshooting Guide

Issue: The compound does not dissolve completely in water.

- Possible Cause: The amount of compound exceeds its solubility limit in the given volume of water.
- Troubleshooting Steps:
 - Increase Solvent Volume: Gradually add more water while stirring.
 - Gentle Heating: Gently warm the solution. For many compounds, solubility increases with temperature. However, be cautious of potential degradation at elevated temperatures.
 - Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down solid aggregates.


Issue: The compound precipitates out of solution upon standing.

- Possible Cause: The initial dissolution may have been forced (e.g., by heating), creating a supersaturated solution. Upon cooling, the compound precipitates out.
- Troubleshooting Steps:
 - Re-dissolve and Dilute: Gently warm the solution to re-dissolve the precipitate, then add more solvent to create a solution that will remain stable at room temperature.
 - Maintain Temperature: If the experiment allows, maintain the solution at the temperature at which the compound is fully soluble.

Issue: Difficulty dissolving the compound in organic solvents.

- Possible Cause: As a hydrochloride salt, the compound is ionic and may have limited solubility in non-polar organic solvents.
- Troubleshooting Steps:
 - Use Polar Protic Solvents: Try polar protic solvents like methanol or ethanol first.

- Use Polar Aprotic Solvents: If solubility is still an issue, polar aprotic solvents like DMSO can be effective.
- Solvent Mixtures: Experiment with mixtures of solvents (e.g., a small amount of water in an organic solvent) to increase polarity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pharmatutor.org [pharmatutor.org]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1-Amino-1-cyclopropanecarbonitrile hydrochloride solubility in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1284011#1-amino-1-cyclopropanecarbonitrile-hydrochloride-solubility-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com